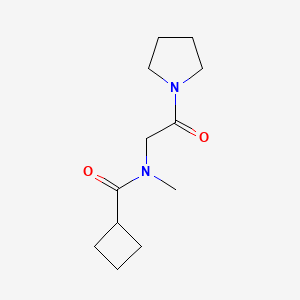
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in the modulation of neurotransmitter release and synaptic plasticity. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to enhance the activity of the α7 receptor, leading to improved cognitive function in animal models.
Biochemical and Physiological Effects:
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition to its effects on cognitive function, N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has also been shown to reduce inflammation and oxidative stress in the brain. These effects may be mediated by the activation of the α7 nicotinic acetylcholine receptor, which has been implicated in the regulation of immune function and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and selectivity for the α7 nicotinic acetylcholine receptor. However, there are also limitations to its use in lab experiments, including its relatively short half-life and potential toxicity at high doses. These limitations will need to be addressed in future research to fully understand the therapeutic potential of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, including its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and depression. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide and its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for cognitive disorders.
Synthesemethoden
The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with N-methylpyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-methylpiperazine and trifluoroacetic acid to yield N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide. The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders. The α7 nicotinic acetylcholine receptor is involved in the modulation of neurotransmitter release and synaptic plasticity, making it a promising target for the treatment of cognitive disorders. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting its potential as a therapeutic agent in these disorders.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13(12(16)10-5-4-6-10)9-11(15)14-7-2-3-8-14/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVCTPSIBKUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
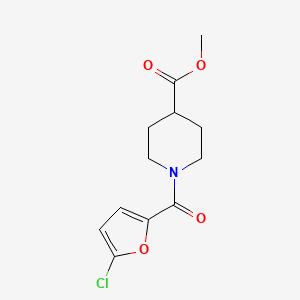
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
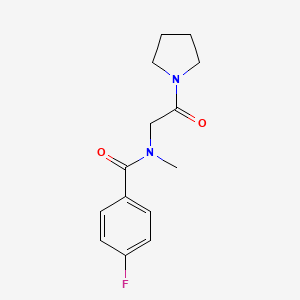



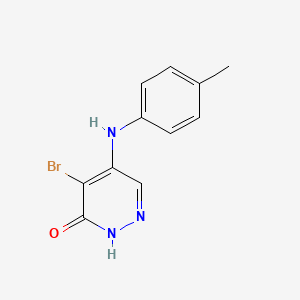
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
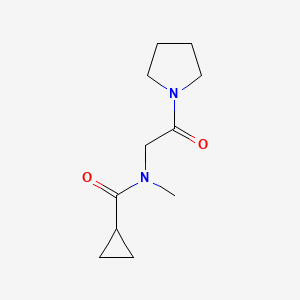
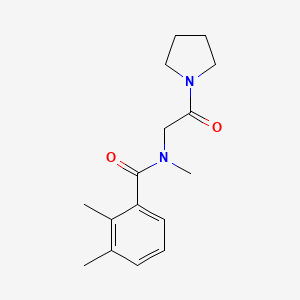

![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)
